Palasonin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically involve the use of a catalyst such as palladium on carbon for the hydrogenation step and a peracid for the epoxidation step.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as blister beetles, followed by purification processes. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

Botanical Pesticide

Insecticidal Activity Against Plutella xylostella

Palasonin has demonstrated significant insecticidal properties against the diamondback moth, Plutella xylostella, which is notorious for its resistance to various chemical pesticides. Research indicates that this compound exhibits both ingestion and contact toxicity, with an LC50 of 10.72 mg/L for ingestion and an LD50 of 0.22 µg/larva for contact toxicity . The compound's effectiveness is attributed to its ability to disrupt metabolic processes in insects, particularly through the inhibition of detoxification enzymes like glutathione S-transferases (GSTs) and serine/threonine protein phosphatase type 5 (PP5c) .

Resistance Management

The emergence of resistance in P. xylostella necessitates innovative solutions for pest control. Studies have shown that this compound can be integrated into resistance management strategies due to its unique mode of action that differs from conventional insecticides, potentially reducing cross-resistance issues . The compound's metabolic pathways in insects have been explored, revealing that GSTs play a crucial role in detoxifying this compound, which could be leveraged for developing more effective pest management practices .

Medicinal Applications

Anti-inflammatory and Antioxidant Properties

This compound has been investigated for its anti-inflammatory and antioxidant effects. Traditional uses of Butea monosperma include treating various inflammatory conditions, and studies have supported these claims by demonstrating that this compound can inhibit inflammatory mediators and reduce oxidative stress in biological systems . This suggests potential applications in developing treatments for chronic inflammatory diseases.

Potential as an Anticancer Agent

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential . This aspect positions this compound as a candidate for future drug development in oncology.

Extraction and Characterization

Optimization of Extraction Methods

The extraction process of this compound has been optimized to enhance yield and purity. Studies report successful extraction methods achieving yields around 0.668 ± 0.080 ‰ under specific conditions (liquid-solid ratio of 10.4 mL/g, extraction temperature of 81.5 °C, and extraction time of 8.4 h) . Characterization techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been employed to confirm the structural integrity of the extracted compound .

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione involves the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways. By inhibiting PP2A, the compound disrupts various cellular processes, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the calcium/PKC-regulated endoplasmic reticulum stress pathway .

Comparación Con Compuestos Similares

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione: This compound has similar structural features but differs in its methylation pattern.

Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: Lacks the methyl group at the 3a position, leading to different chemical properties.

Q & A

Basic Research Questions

Q. How is Palasonin structurally identified and differentiated from related compounds like cantharidin?

Methodological Answer: this compound is distinguished via analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural differences include the absence of the 3-methyl group compared to cantharidin. Enantiomeric excess analysis (e.g., chiral chromatography) is critical, as beetle-derived this compound predominantly exists as the (R)-(+)-enantiomer, unlike plant-derived analogs . For validation, cross-reference spectral data with literature and ensure purity via elemental analysis, as required for novel compounds in synthetic studies .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound in laboratory settings?

Methodological Answer: Synthesis should follow protocols for cyclic terpenoid derivatives, emphasizing reproducibility. For example:

Synthesis : Use Hycleus beetle extracts or plant sources (e.g., Butea frondosa) as starting material. Document reaction conditions (solvents, catalysts, temperatures) and yields.

Characterization : Include NMR (¹H, ¹³C), high-resolution MS, and X-ray crystallography for structural confirmation.

Purity : Provide melting points, HPLC chromatograms, and elemental analysis data.

Ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), which mandate detailed experimental sections for replication .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer: Contradictions often arise from variations in bioassay models or compound purity. To address this:

- Standardization : Use a single validated source (e.g., Hycleus lunatus extracts) and quantify this compound via calibrated HPLC.

- Dose-Response Studies : Conduct in vitro/in vivo assays (e.g., cytotoxicity tests) with controls for enantiomeric composition.

- Meta-Analysis : Compare data across studies using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to isolate variables . Publish negative results to reduce publication bias .

Q. What ecological and evolutionary roles does this compound play in its natural sources, and how can these inform bioactivity studies?

Methodological Answer: this compound’s role as a feeding deterrent in beetles suggests potential mechanisms in predator-prey interactions. To explore this:

Field Studies : Collect ecological data on predator avoidance behaviors in species exposed to this compound-containing beetles.

Comparative Biochemistry : Analyze biosynthetic pathways in beetles vs. plants to identify evolutionary convergence.

Bioactivity Mapping : Use structure-activity relationship (SAR) models to link ecological function (e.g., toxicity) to molecular targets .

Q. What strategies optimize the detection of this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polar solvents (e.g., ethyl acetate) to isolate this compound.

- Advanced Chromatography : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) for high sensitivity.

- Validation : Follow ICH guidelines for limits of detection (LOD), quantification (LOQ), and recovery rates (85–115%) .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

Methodological Answer:

- Feasible : Prioritize studies with accessible sources (e.g., Butea frondosa seeds) and validated assays.

- Novel : Investigate understudied aspects, such as this compound’s interaction with microbial symbionts in beetles.

- Ethical : Ensure ethical sourcing of biological materials (e.g., CITES compliance for endangered beetles) .

- Relevant : Align with global priorities like natural product discovery for antimicrobial resistance .

Q. Addressing Data Gaps and Reproducibility

Q. What steps ensure reproducibility in this compound-related experiments?

Methodological Answer:

- Detailed Protocols : Document synthesis steps, including solvent volumes, reaction times, and purification methods.

- Data Transparency : Share raw spectra, chromatograms, and statistical code as supplementary materials .

- Collaborative Verification : Partner with independent labs to replicate key findings, addressing variability in biological sourcing .

Propiedades

Número CAS |

127380-62-5 |

|---|---|

Fórmula molecular |

C9H10O4 |

Peso molecular |

182.17 g/mol |

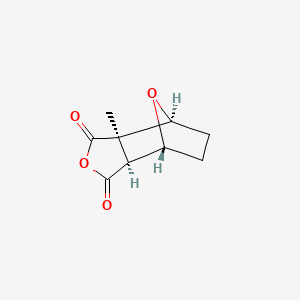

Nombre IUPAC |

(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |

Clave InChI |

RJXMWQSSXZMNIT-OLHMAJIHSA-N |

SMILES |

CC12C3CCC(C1C(=O)OC2=O)O3 |

SMILES isomérico |

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |

SMILES canónico |

CC12C3CCC(C1C(=O)OC2=O)O3 |

Sinónimos |

palasonin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.